molecular formula C19H24N2O5S B300446 2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B300446
M. Wt: 392.5 g/mol
InChI Key: MBZYJTAYXRFDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide, commonly known as MMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of anilides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MMMA involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, enhances cognitive function and can potentially be used in the treatment of neurodegenerative diseases. MMMA has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the inhibition of cancer cell growth and can potentially be used in the treatment of various types of cancer.
Biochemical and Physiological Effects
MMMA has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, enhances cognitive function and can potentially be used in the treatment of neurodegenerative diseases. MMMA has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the inhibition of cancer cell growth and can potentially be used in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using MMMA in lab experiments include its potential therapeutic applications in the treatment of neurodegenerative diseases and various types of cancer. MMMA has also been found to have low toxicity and can be used in cell-based assays and animal studies. The limitations of using MMMA in lab experiments include the need for further studies to determine its safety and efficacy in humans. The synthesis of MMMA is also complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on MMMA. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases and various types of cancer. Another direction is to develop new methods for the synthesis of MMMA that are more efficient and cost-effective. Additionally, further studies are needed to determine the safety and efficacy of MMMA in humans and to develop new formulations for its use in clinical trials.
Conclusion
In conclusion, MMMA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to have anticancer properties and potential use in the treatment of neurodegenerative diseases. MMMA inhibits the activity of various enzymes and receptors in the body and has low toxicity. However, further studies are needed to determine its safety and efficacy in humans, and new methods for its synthesis and formulations for its use in clinical trials need to be developed.

Synthesis Methods

MMMA has been synthesized using various methods, including the reaction of 2-amino-3-methoxybenzenesulfonamide with 2-(4-methoxyphenyl)ethylamine in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2-chloro-N-(3-methoxybenzenesulfonyl)acetamide in the presence of potassium carbonate.

Scientific Research Applications

MMMA has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, ovarian cancer, and lung cancer cells. MMMA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.

properties

Product Name

2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

2-(3-methoxy-N-methylsulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H24N2O5S/c1-25-17-9-7-15(8-10-17)11-12-20-19(22)14-21(27(3,23)24)16-5-4-6-18(13-16)26-2/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)

InChI Key

MBZYJTAYXRFDIY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.